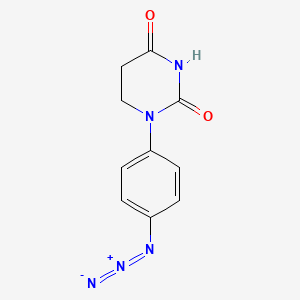
1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Azidophenyl)-1,3-diazinane-2,4-dione is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-azidophenyl)-1,3-diazinane-2,4-dione typically involves the diazotization of 4-aminophenyl derivatives followed by azidation. A common method includes the reaction of 4-aminophenyl with sodium nitrite in the presence of an acid to form the diazonium salt, which is then treated with sodium azide to yield the azido compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, reducing the risk associated with handling azides, which can be explosive under certain conditions .
化学反应分析
Types of Reactions: 1-(4-Azidophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition:
Staudinger Reduction: The azido group can be reduced to an amine using phosphines.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Phosphines: Employed in Staudinger reduction to convert azides to amines.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from Staudinger reduction.
科学研究应用
1-(4-Azidophenyl)-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the functionalization of materials.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 1-(4-azidophenyl)-1,3-diazinane-2,4-dione involves its ability to undergo cycloaddition and reduction reactions, which allows it to interact with various molecular targets. The azido group can form covalent bonds with alkyne-containing molecules, leading to the formation of stable triazole linkages. Additionally, the reduction of the azido group to an amine can facilitate further chemical modifications .
相似化合物的比较
4-Azidophenyl Glyoxal: Used in bioconjugation and shares similar reactivity with 1-(4-azidophenyl)-1,3-diazinane-2,4-dione.
Para-Azidophenylalanine: A noncanonical amino acid used in protein engineering.
Uniqueness: 1-(4-Azidophenyl)-1,3-diazinane-2,4-dione is unique due to its diazinane-2,4-dione core, which imparts distinct chemical properties and reactivity compared to other azido compounds. This structure allows for specific applications in materials science and medicinal chemistry that are not achievable with simpler azido compounds .
属性
分子式 |
C10H9N5O2 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC 名称 |
1-(4-azidophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9N5O2/c11-14-13-7-1-3-8(4-2-7)15-6-5-9(16)12-10(15)17/h1-4H,5-6H2,(H,12,16,17) |
InChI 键 |
WUXUMSUTLUFMJY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



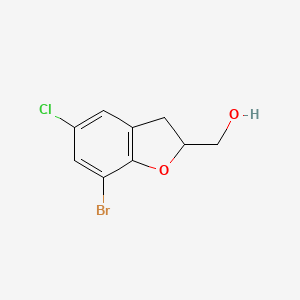
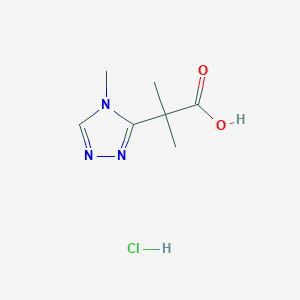
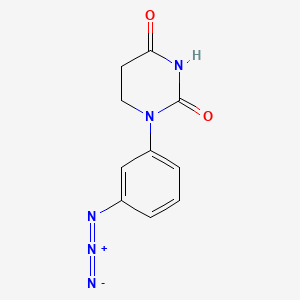
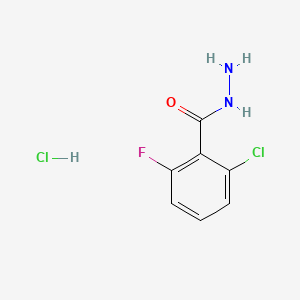
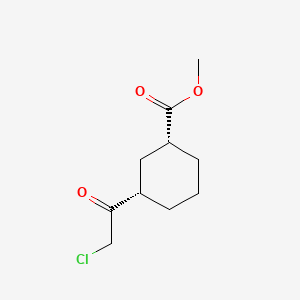
![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
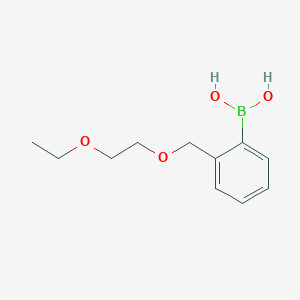
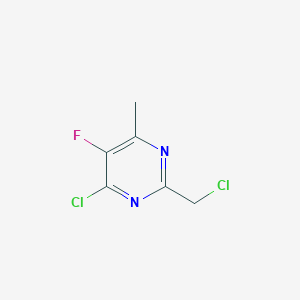
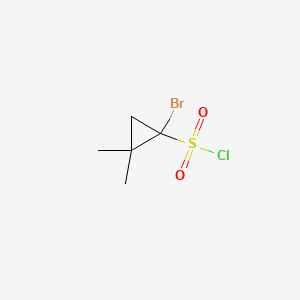
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
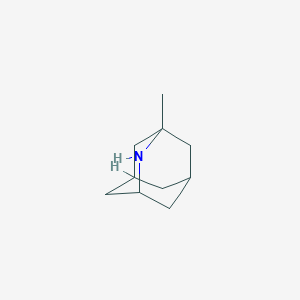
![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
